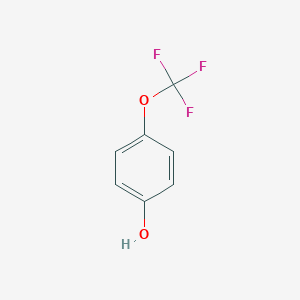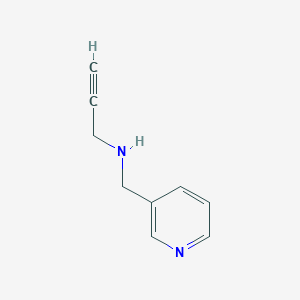
N-(pyridin-3-ylméthyl)prop-2-yn-1-amine
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid . This compound is of interest due to its unique structure, which includes a pyridine ring and a propynylamine group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological targets.
Medicine: Research into the compound’s medicinal properties includes its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Orientations Futures
The future directions for “N-(pyridin-3-ylmethyl)prop-2-yn-1-amine” could involve its use in the synthesis of manganese (II) complexes for grafting onto appropriate solid supports . These ligands mimic the 2-His-1-carboxylate facial chelation present in the active site of the manganese-dependent dioxygenase (MndD), while the alkyne side function allows grafting of the ligand onto an azido-functionalised support using “click chemistry” methodologies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine can be achieved through several methods. One practical approach involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This method is efficient, mild, and practical for the stereospecific synthesis of various derivatives.
Industrial Production Methods
Industrial production of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Mécanisme D'action
The mechanism of action of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the compound’s structure and the nature of its derivatives. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(pyridin-3-ylmethyl)prop-2-yn-1-amine include:
- N-(pyridin-2-ylmethyl)prop-2-yn-1-amine
- N-(pyridin-4-ylmethyl)prop-2-yn-1-amine
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of a propynylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and research.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h1,3-4,6,8,10H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKRXFQDBKTGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


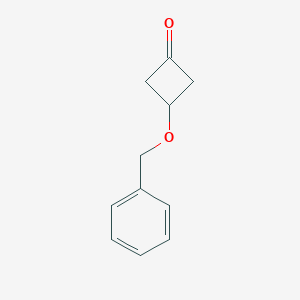

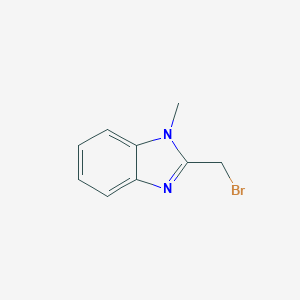
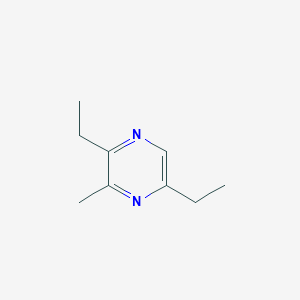
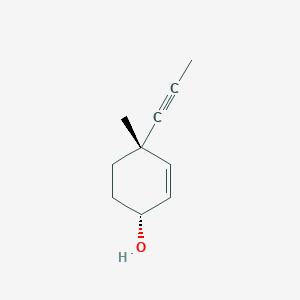
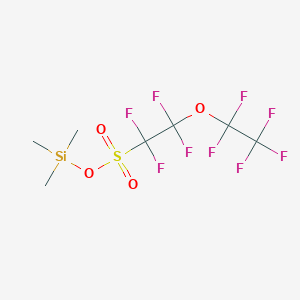
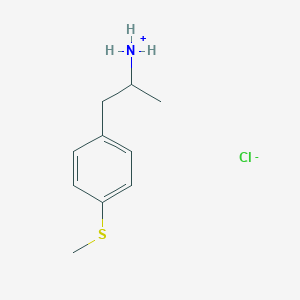
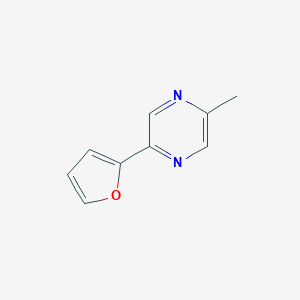
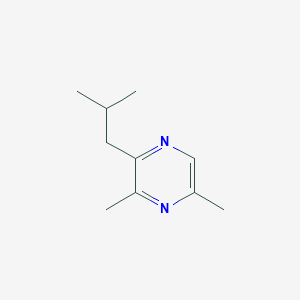
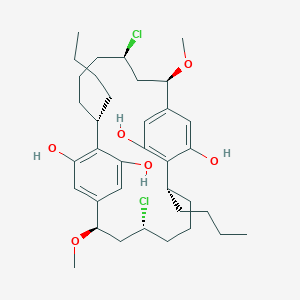
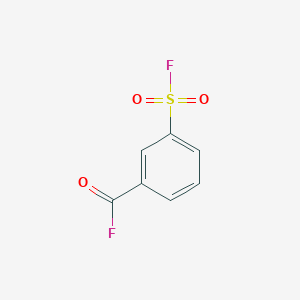
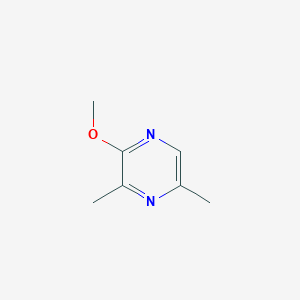
![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)
